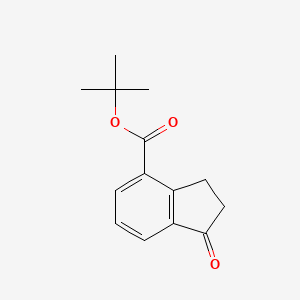

tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Description

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is a bicyclic β-keto ester featuring a fused indene scaffold with a ketone group at position 1 and a tert-butyl ester at position 4 (Fig. 1). This compound serves as a versatile intermediate in asymmetric synthesis, particularly in photochemical perfluoroalkylation and trifluoromethylation reactions . Its synthesis typically involves base-mediated condensation of 1-indanone with tert-butyl pyrrole-1-carboxylate under reflux conditions in THF .

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

tert-butyl 1-oxo-2,3-dihydroindene-4-carboxylate |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)11-6-4-5-10-9(11)7-8-12(10)15/h4-6H,7-8H2,1-3H3 |

InChI Key |

FDWOCGAZUTWMRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC2=C1CCC2=O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation and Esterification in Tetrahydrofuran (THF)

A widely reported method involves the use of sodium hydride (NaH) as a strong base in dry THF to deprotonate 1-indanone, followed by reaction with tert-butyl 1H-pyrrole-1-carboxylate as the tert-butyl ester source. The procedure is typically carried out under reflux conditions to promote the formation of tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.

- NaH (2 equivalents) is suspended in dry THF under inert atmosphere.

- 1-Indanone (1 equivalent) is added at room temperature.

- The mixture is warmed to reflux.

- tert-Butyl 1H-pyrrole-1-carboxylate (2 equivalents) is added dropwise.

- The reaction mixture is stirred at reflux until completion.

- After cooling to 0 °C, the mixture is acidified with 1 M HCl.

- The product is isolated by extraction and purified by chromatography.

Multi-Step Synthesis via Malonate Condensation and Friedel-Crafts Acylation

An alternative synthetic route involves a multi-step sequence starting from 2-cyanobenzyl bromide or 2-bromobenzyl bromide, reacting with diethyl malonate or its derivatives, followed by hydrolysis, decarboxylation, and Friedel-Crafts acylation to install the keto group on the indene ring.

- Condensation of 2-cyanobenzyl bromide with diethyl malonate derivatives under basic conditions (e.g., sodium ethoxide in ethanol).

- Hydrolysis of the ester groups using sodium hydroxide.

- Thermal decarboxylation at elevated temperatures (~165 °C).

- Friedel-Crafts acylation to form the 1-oxo-indene core.

- Final cyanation step with cuprous or zinc cyanide to introduce nitrile functionality (if needed).

This method is noted for its scalability and relatively high yields, with reported yields often exceeding 70%. It avoids the use of toxic cyanide reagents in some variants, enhancing environmental safety.

Reference:

One-Pot Synthesis of Substituted tert-Butyl Indene Carboxylates

Patented methods describe one-pot syntheses involving Lewis acid catalysis and reductive steps to prepare substituted tert-butyl indene carboxylates, which can be adapted for this compound.

Process Summary:

- Reaction of substituted anilines or benzyl derivatives with tert-butylsulfinyl imines.

- Use of Lewis acids to promote cyclization and formation of the indene ring.

- Subsequent reduction to yield the target tert-butyl ester.

- Work-up and purification to isolate the final product.

Patent Reference:

Comparative Data Table of Preparation Methods

Summary and Expert Commentary

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages:

- The NaH-mediated alkylation in THF provides a straightforward approach for laboratory-scale synthesis with moderate yields.

- The malonate condensation followed by Friedel-Crafts acylation is a classical, robust method suitable for larger scale preparations and offers high yields.

- The Pd-catalyzed coupling with tert-butyl isocyanide represents a modern, efficient method with mild conditions and potential for one-pot synthesis, appealing for medicinal chemistry applications.

- Recent patented one-pot Lewis acid catalysis methods offer scalable and flexible synthetic options for substituted derivatives.

Selecting a method depends on the scale, available starting materials, and desired functional group tolerance. The literature and patent sources collectively provide a comprehensive toolkit for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Ester Group Variants

Insights :

Fluorinated Derivatives

Insights :

Spiro and Heterocyclic Derivatives

Insights :

Positional Isomers of the Indene Core

Insights :

- Ketone position dictates enolate geometry, influencing aldol or Michael addition pathways .

Biological Activity

Tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS Number: 2913404-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antitumor, and neuroprotective effects, supported by relevant research findings and case studies.

- Molecular Formula : C14H16O3

- Molecular Weight : 232.275 g/mol

- SMILES Notation : O=C(c1cccc2c1CCC2=O)OC(C)(C)C

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of indene compounds, including this compound, exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models.

Case Study :

In a study examining the effects of indene derivatives on human macrophages, this compound demonstrated a reduction in TNF-alpha and IL-6 levels by over 50% at concentrations of 10 µM, suggesting its potential as an anti-inflammatory agent .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Caspase activation |

| MCF7 (Breast) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Apoptosis induction |

This data highlights the compound's effectiveness across multiple cancer cell lines, making it a candidate for further development in cancer therapy .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's.

Findings :

In vitro studies revealed that the compound can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The IC50 value for AChE inhibition was found to be approximately 380 nM, indicating moderate potency .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE contributes to its neuroprotective effects.

- Regulation of Cytokines : By modulating inflammatory cytokines, it plays a role in reducing inflammation.

- Induction of Apoptosis : Its effect on caspase pathways suggests a mechanism for inducing cell death in tumor cells.

Q & A

Q. What are the established synthetic routes for tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from indene derivatives. A common approach includes:

Carboxylation : Introduce the carboxylate group at the 4-position of the indene scaffold using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF).

Oxidation : Convert the 1-position to a ketone via oxidation with agents like KMnO₄ or RuO₄ in a biphasic solvent system (e.g., H₂O/CH₂Cl₂).

Protection/Deprotection : Use tert-butyl groups for steric protection, requiring anhydrous conditions to prevent hydrolysis.

Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) .

Key Variables : Temperature (0–25°C), pH (neutral for carboxylation), and solvent polarity (acetonitrile enhances nucleophilicity) .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.2 ppm for CH₃, ~80–85 ppm for quaternary C) and ketone (δ ~200–210 ppm for C=O) .

- IR : Verify carbonyl stretches (~1700–1750 cm⁻¹ for ester and ketone groups).

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- X-ray Crystallography (if crystalline): Resolve spirocyclic or steric effects in the indene core .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester.

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., low yields in ketonization)?

- Methodological Answer :

- Kinetic Monitoring : Use in-situ FTIR or NMR to track ketone formation. Identify intermediates (e.g., epoxides) that may divert pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for competing oxidation pathways.

- Isotopic Labeling : ¹⁸O-labeling experiments to trace oxygen sources in the ketone group .

Q. What strategies are used to evaluate the biological activity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays.

- Cellular Uptake : Radiolabel (³H/¹⁴C) the compound to quantify permeability in Caco-2 cell monolayers.

- Molecular Docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., cyclooxygenase-2) .

Q. How can structural analogs of this compound be designed to enhance solubility without compromising activity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with:

- Polar Groups : Replace tert-butyl with PEG-linked esters.

- Bioisosteres : Substitute the ketone with a trifluoromethyl group.

- Solubility Testing : Use shake-flask method (UV-Vis quantification) in PBS (pH 7.4) and logP determination via HPLC .

Safety and Contradiction Management

- Hazard Mitigation : Acute toxicity (GHS Category 4) necessitates spill kits with inert adsorbents (vermiculite) and emergency eyewash stations .

- Data Conflicts : If spectral data (e.g., NMR shifts) deviate from literature, cross-validate with analogs (e.g., tert-butyl 6-bromo-4-chloroindole-1-carboxylate ) or re-synthesize under stricter anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.